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Compound of Interest

tert-Butyl 5-bromoindoline-1-
Compound Name:
carboxylate

Cat. No.: B141010

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 5-bromoindoline-1-
carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
butyl 5-bromoindoline-1-carboxylate, a key intermediate in organic synthesis and drug
discovery. This document is intended for researchers, scientists, and professionals in the field
of drug development, offering detailed information on its characterization and synthesis.

Compound Identity and Physical Properties

o |[UPAC Name:tert-butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
e Synonyms: N-Boc-5-bromoindoline

e CAS Number: 261732-38-1

e Molecular Formula: C13H16BrNO2

e Molecular Weight: 298.18 g/mol

Spectroscopic Data

While a comprehensive, publicly available dataset of experimental spectra for tert-butyl 5-
bromoindoline-1-carboxylate is not readily available, the following tables summarize the
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expected spectroscopic data based on the analysis of its chemical structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~75-7.6 d 1H H-7
~71-72 dd 1H H-6
~6.9-7.0 d 1H H-4
~3.9-40 t 2H H-2 (CHz2)
~3.0-31 t 2H H-3 (CH2)
~15-16 S 9H -C(CHs)s (Boc)

Table 2: Predicted 13C NMR Spectral Data (CDCls, 100 MHZz)
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Chemical Shift (8) ppm Assignment
~ 154 C=0 (carbamate)
~ 142 C-7a

~132 C-3a

~ 130 C-6

~ 128 C-4

~116 C-7

~113 C-5 (C-Br)
~81 -C(CHs)s (Boc)
~ 48 C-2 (CHz)
~29 C-3 (CHz)

~ 28 -C(CHs)s (Boc)

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm~?)

Intensity

Assignment

C-H stretch (aliphatic, tert-

~ 2975 Medium-Strong
butyl)
~ 2930, 2850 Medium C-H stretch (aliphatic, CH2)
~ 1700 Strong C=0 stretch (carbamate)
~ 1590, 1480 Medium C=C stretch (aromatic)
~ 1365 Medium-Strong C-H bend (tert-butyl)
~ 1250 Strong C-N stretch
~ 1160 Strong C-O stretch (carbamate)
C-H bend (aromatic, out-of-
~ 800 Strong
plane)
~ 650 Medium C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z (calculated)

Proposed Fragment lon

Expected Relative

Abundance
297/299 [M]* (Molecular lon) Low to Medium
[M - CaHs]* (Loss of )
241/243 , High
isobutylene)
[M - CsHoO2]* (Loss of the ) )
196/198 ) Medium to High
entire Boc group)
57 [CaHo]* (tert-butyl cation) High (often base peak)

Experimental Protocols
Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate
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This synthesis is a two-step process starting from 5-bromoindole.

Step 1: Synthesis of 5-bromoindoline

To a solution of 5-bromoindole (1.0 eq.) in glacial acetic acid, slowly add sodium
cyanoborohydride (2.5 eq.) in portions at 0-5 °C.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding water.

Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield 5-bromoindoline.

Step 2: N-Boc Protection

Dissolve the crude 5-bromoindoline (1.0 eq.) in anhydrous dichloromethane (DCM).

Add di-tert-butyl dicarbonate (Bocz0, 1.1 eq.) and a catalytic amount of 4-
(dimethylamino)pyridine (DMAP, 0.1 eq.).

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
Once the starting material is consumed, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate solution, and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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 Purify the crude product by flash column chromatography on silica gel (eluting with a
gradient of ethyl acetate in hexanes) to afford tert-butyl 5-bromoindoline-1-carboxylate.

General Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
deuterated chloroform (CDCIz) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument at a frequency of
100 MHz, with proton decoupling. Reference the spectrum to the CDCIs solvent peak (o
77.16 ppm).

General Protocol for FT-IR Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum from 4000 to 400 cm~1. Perform a background scan
prior to the sample scan.

General Protocol for Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile
solvent such as methanol or acetonitrile.

» Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion
probe (for El) or through electrospray ionization (ESI). Acquire the spectrum over a suitable
mass range (e.g., m/z 50-500).

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b141010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Structure of tert-Butyl 5-bromoindoline-1-carboxylate

Chemical Structure of tert-Butyl 5-bromoindoline-1-carboxylate

Wcture of tert-Butyl 5-bromoindoline-1-carboxylate

C(=0)0 —»  C(CH3)s

Click to download full resolution via product page

Caption: Chemical structure of the title compound.
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General Experimental Workflow

Chemical Synthesis

'
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'
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Pure Compound:

tert-Butyl 5-bromoindoline-1-carboxylate

NMR Spectroscopy
(*H, 3C) IR Spectroscopy Mass Spectrometry

NMR Data IR Data

Click to download full resolution via product page
Caption: General workflow for synthesis and characterization.

» To cite this document: BenchChem. [Spectroscopic data for tert-Butyl 5-bromoindoline-1-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141010#spectroscopic-data-for-tert-butyl-5-
bromoindoline-1-carboxylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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